![molecular formula C34H40Cl2S6 B1384704 4,8-双(4-氯-5-((2-乙基己基)硫代)噻吩-2-基)苯并[1,2-b:4,5-b']二噻吩 CAS No. 2369013-30-7](/img/structure/B1384704.png)

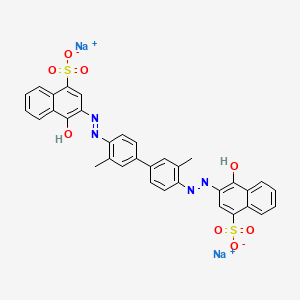

4,8-双(4-氯-5-((2-乙基己基)硫代)噻吩-2-基)苯并[1,2-b:4,5-b']二噻吩

描述

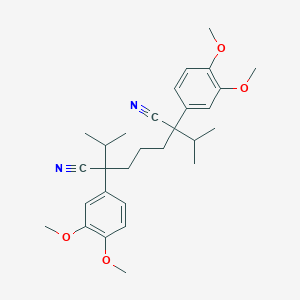

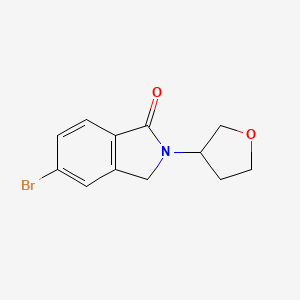

“4,8-Bis(4-chloro-5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene” is an electron-rich building block commonly utilized in the production of small molecular donors or low band-gap polymer semiconductors . It is conventionally employed in the manufacture of photovoltaic devices due to its ability to enhance solar cell efficiency .

Synthesis Analysis

The compound can be synthesized by a sulfide oxidation tuning approach in 4,8-bis (5- (2-ethylhexyl)thiophen-2-yl)benzo [1,2- b :4,5- b ′]dithiophene (BDTT) for constructing a series of sulfone-based dual acceptor 1-2 (A 1 –A 2 )-type copolymers with different numbers of sulfonyl groups . Another method involves Stille polymerization .Molecular Structure Analysis

The compound has a two-dimensional (2D) linear structure with a donor–π–acceptor (D–π–A) backbone structure .Chemical Reactions Analysis

The compound has been used in the construction of sulfone-based dual acceptor 1-2 (A 1 –A 2 )-type copolymers with different numbers of sulfonyl groups . It has also been used in the fabrication of non-fullerene organic solar cells .Physical And Chemical Properties Analysis

The compound is an electron-rich building block and has strong electron-withdrawing ability due to the presence of the sulfone group . It has deeper HOMO energy levels due to the presence of halogen atoms .科学研究应用

有机太阳能电池

4,8-双(4-氯-5-((2-乙基己基)硫代)噻吩-2-基)苯并[1,2-b:4,5-b']二噻吩和相关化合物因其在有机太阳能电池(OSC)中的应用而受到广泛研究。研究重点是了解和改善这些化合物的な光伏性能。例如,包含该化合物的共聚物,如PBDB-T,展示了对OSC效率至关重要的强链间和链内相互作用。这些化合物在溶液中的温度依赖性聚集行为显著影响激发态动力学,这对于OSC的性能至关重要 (Ran et al., 2022)。另一项研究合成了苯并[1,2-b:4,5-b']二噻吩(BDT)基共聚物,用作聚合物太阳能电池中的供体材料。共聚物在特定条件下显示出1.46-2.05%的功率转换效率 (Oh et al., 2015)。

光伏器件

已经对基于不同BDT的化合物的合成和表征进行了多项研究,用于光伏器件。例如,为此目的合成了烷基硒吩取代的苯并二噻吩小分子,在某些条件下展示了4.37%的功率转换效率 (Kim et al., 2014)。在另一项研究中,噻吩[3,2-b]噻吩取代的苯并[1,2-b:4,5-b']二噻吩被用作高性能单联和串联有机光伏电池中半导体聚合物的构建块 (Kim et al., 2014)。

薄膜晶体管和其他应用

其他应用包括将BDT基聚合物用于薄膜晶体管和作为体异质结太阳能电池中的供体材料。例如,一项研究合成了BDT基共轭聚合物,在用作有机薄膜晶体管中的活性半导体时显示出高空穴迁移率 (Chung et al., 2014)。类似地,开发了含有新型吸电子硒吩掺入单元的苯并[1,2-b:4,5-b']二噻吩基聚合物,用于高效薄膜晶体管和聚合物太阳能电池 (Tamilavan et al., 2014)。

未来方向

The compound has shown potential in the field of photocatalytic hydrogen evolution and organic solar cells . Future research could focus on deepening the HOMO energy level with a trade-off between V OC and JSC and increasing the light absorption coefficient and improving the generation and mobility of charges to maximize JSC and FFs .

属性

IUPAC Name |

4,8-bis[4-chloro-5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40Cl2S6/c1-5-9-11-21(7-3)19-39-33-25(35)17-27(41-33)29-23-13-15-38-32(23)30(24-14-16-37-31(24)29)28-18-26(36)34(42-28)40-20-22(8-4)12-10-6-2/h13-18,21-22H,5-12,19-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWAOTYUYOVFAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CSC1=C(C=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC(=C(S5)SCC(CC)CCCC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40Cl2S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,8-Bis(4-chloro-5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1384628.png)

![2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide](/img/structure/B1384632.png)

![1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1384633.png)